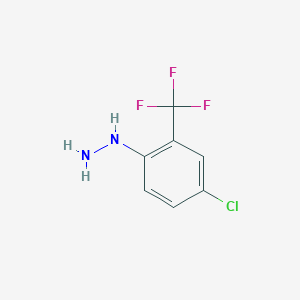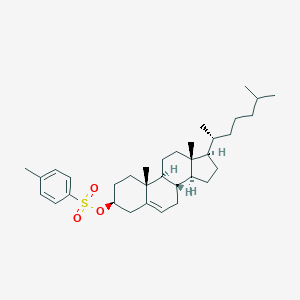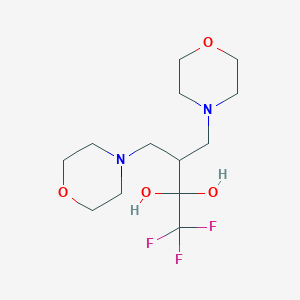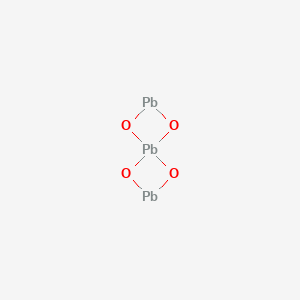
3-Methylpent-3-en-1-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpent-3-en-1-yne, also known as MPA, is a compound that has gained significant attention in the scientific community due to its unique properties. It is a terminal alkyne that is commonly used as a building block in organic synthesis. MPA has a wide range of applications, including its use in the synthesis of natural products, pharmaceuticals, and materials science. In
Mecanismo De Acción
The mechanism of action of 3-Methylpent-3-en-1-yne is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. This compound has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. It has also been found to inhibit the activity of isoprenylcysteine carboxyl methyltransferase, which is involved in protein prenylation.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal species. It has also been found to exhibit antiviral activity against herpes simplex virus and human immunodeficiency virus. This compound has been found to inhibit the activity of acetyl-CoA carboxylase, which is involved in fatty acid synthesis. This inhibition leads to a decrease in the production of fatty acids and a subsequent decrease in the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methylpent-3-en-1-yne in lab experiments include its high yield, low cost, and ease of synthesis. This compound is also stable under a wide range of conditions, making it a suitable candidate for various experiments. However, this compound has some limitations, including its toxicity and potential environmental hazards. Therefore, it is important to handle this compound with care and dispose of it properly.
Direcciones Futuras
There are several future directions for the study of 3-Methylpent-3-en-1-yne. One direction is the development of new drugs based on the structure of this compound. Another direction is the study of the mechanism of action of this compound and its potential applications in various metabolic pathways. Additionally, the synthesis of new derivatives of this compound with enhanced properties is an area of interest for future research. Finally, the study of the environmental impact of this compound and its potential hazards is an important area of research for the future.
Métodos De Síntesis
The synthesis of 3-Methylpent-3-en-1-yne can be achieved through various methods, including the Sonogashira coupling reaction, the Cadiot-Chodkiewicz coupling reaction, and the Glaser coupling reaction. The most common method used for the synthesis of this compound is the Sonogashira coupling reaction, which involves the reaction of an aryl or vinyl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. This method has been found to be highly efficient and provides a high yield of this compound.
Aplicaciones Científicas De Investigación
3-Methylpent-3-en-1-yne has been extensively studied for its potential applications in various fields of science. It has been used as a building block in the synthesis of natural products, such as alkaloids and terpenoids. It has also been used in the synthesis of pharmaceuticals, including anticancer agents and antibiotics. This compound has been found to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new drugs. Additionally, this compound has been used in materials science for the synthesis of polymers and dendrimers.
Propiedades
Número CAS |
1574-33-0 |
|---|---|
Fórmula molecular |
C6H8 |
Peso molecular |
80.13 g/mol |
Nombre IUPAC |
(E)-3-methylpent-3-en-1-yne |
InChI |
InChI=1S/C6H8/c1-4-6(3)5-2/h1,5H,2-3H3/b6-5+ |
Clave InChI |
GRGVQLWQXHFRHO-AATRIKPKSA-N |
SMILES isomérico |
C/C=C(\C)/C#C |
SMILES |
CC=C(C)C#C |
SMILES canónico |
CC=C(C)C#C |
Punto de ebullición |
66.5 °C |
Otros números CAS |
1574-33-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




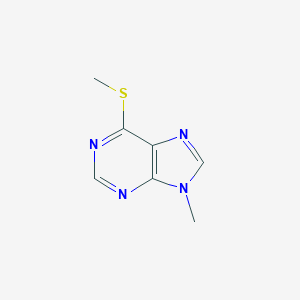
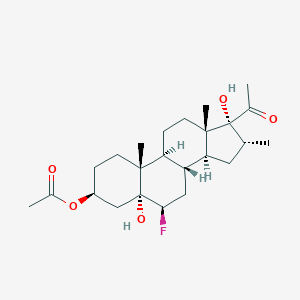
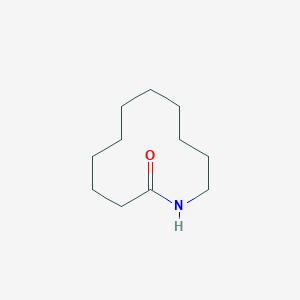
![[1,2,4]Triazolo[1,5-a][1,3,5]triazin-7(6H)-one](/img/structure/B73395.png)
![2-[(o-Nitrophenyl)azo]-p-cresol](/img/structure/B73396.png)



